molecular formula C8H3F13O B3042317 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal CAS No. 56734-81-7

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

Cat. No.: B3042317
CAS No.: 56734-81-7
M. Wt: 362.09 g/mol
InChI Key: WJSFZGPTEQNWCB-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low vapor pressure and high chemical stability. This compound is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its excellent weather resistance and chemical corrosion resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal typically involves the reaction of perfluorooctyl iodide with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity starting materials, advanced catalytic systems, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and chemical stability, allowing it to form strong bonds with other molecules. This property is particularly useful in creating stable coatings and materials that resist degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal stands out due to its aldehyde functional group, which provides unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in synthetic chemistry for creating a wide range of derivatives and specialized materials .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFZGPTEQNWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CHO, C8H3F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 6:2 FTAL
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895379
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56734-81-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

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